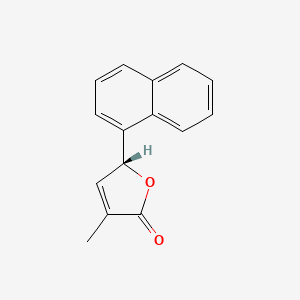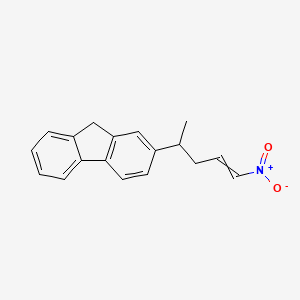
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atom and a hydroxyhexanamide group. This compound is known for its unique chemical properties and has found applications in various fields, including industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide typically involves the reaction of 4-hydroxyhexanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced separation techniques, such as distillation or crystallization, ensures the removal of any impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxohexanamide or 4-carboxyhexanamide.
Reduction: Formation of N,N-Bis(2-ethylhexyl)-4-aminohexane.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is primarily based on its ability to interact with biological membranes and proteins. The hydroxy group can form hydrogen bonds with target molecules, while the hydrophobic 2-ethylhexyl groups can interact with lipid bilayers. This dual interaction allows the compound to modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-ethylhexyl)acetamide: Similar structure but with an acetamide group instead of a hydroxyhexanamide group.
N,N-Bis(2-ethylhexyl)benzamide: Contains a benzamide group, offering different chemical properties and applications.
N,N-Bis(2-ethylhexyl)formamide:
Uniqueness
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological molecules or materials.
Properties
CAS No. |
849214-73-9 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)-4-hydroxyhexanamide |
InChI |
InChI=1S/C22H45NO2/c1-6-11-13-19(8-3)17-23(18-20(9-4)14-12-7-2)22(25)16-15-21(24)10-5/h19-21,24H,6-18H2,1-5H3 |
InChI Key |
NHMJCWKERKOZML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)

![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)


![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)

![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)
